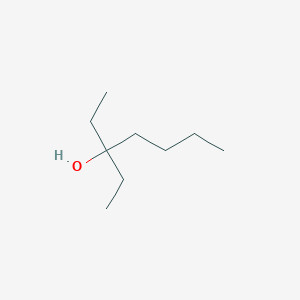
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride has several potential scientific research applications. It has been found to be a potent and selective inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory properties and could be used in the development of drugs for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function. It also has anti-inflammatory properties, which could be due to the inhibition of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, which could make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It also has anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride in lab experiments is its potent and selective inhibition of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in biological systems.
Zukünftige Richtungen
There are several future directions for the research on Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride. One direction is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the development of drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biology.
Conclusion:
This compound is a synthetic compound that has several potential scientific research applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biology.
Synthesemethoden
The synthesis of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a complex process that involves several steps. The initial step involves the reaction of p-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form a β-keto ester. The β-keto ester is then condensed with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with phosphorous oxychloride to form the oxadiazoline ring. Finally, the resulting compound is reacted with 3-diethylamino-1-chloropropane hydrochloride to form this compound.
Eigenschaften
| 102504-39-2 | |
Molekularformel |
C15H22Cl2N3O- |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride |
InChI |
InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1 |
InChI-Schlüssel |
DCFAHXHYLDHEFX-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Kanonische SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Synonyme |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















